3-Fluoro-4-nitro-1H-indazole

Description

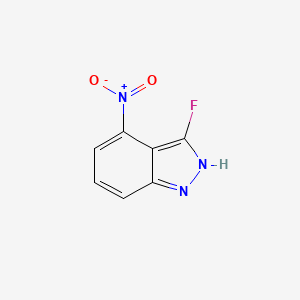

3-Fluoro-4-nitro-1H-indazole is a halogenated nitroindazole derivative characterized by a fluorine atom at position 3 and a nitro group (-NO₂) at position 4 of the indazole core. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system, widely studied for their pharmacological and chemical properties. The nitro group confers electron-withdrawing effects, which can enhance reactivity in electrophilic substitution reactions and influence intermolecular interactions.

Properties

Molecular Formula |

C7H4FN3O2 |

|---|---|

Molecular Weight |

181.12 g/mol |

IUPAC Name |

3-fluoro-4-nitro-2H-indazole |

InChI |

InChI=1S/C7H4FN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) |

InChI Key |

OKYZDSUIHBJVMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to form the indazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate can be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitro-1H-indazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-4-nitro-1H-indazole.

Substitution: Various substituted indazoles depending on the nucleophile.

Oxidation: Oxidized derivatives of the indazole ring.

Scientific Research Applications

3-Fluoro-4-nitro-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

Industry: Utilized in the development of dyes and pigments due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Substituent Position Effects: The position of the nitro group significantly impacts reactivity and biological activity. Fluorine at position 4 (as in 4-Fluoro-1H-indazole) reduces steric bulk compared to nitro-substituted analogs, enhancing inhibition efficiency in some studies .

Halogen vs. Nitro vs. Amino Groups: Nitro (-NO₂): Increases acidity (pKa ~3–4 for indazoles) and stabilizes negative charges, facilitating interactions with enzymatic active sites . Fluoro (-F): Enhances metabolic stability and membrane permeability due to its small size and electronegativity . Amino (-NH₂): Introduces basicity (pKa ~5–6), improving solubility in aqueous environments but reducing stability under oxidative conditions .

Iodo-substituted indazoles (e.g., 6-Chloro-3-iodo-4-nitro-1H-indazole) may face challenges in bioavailability due to high molecular weight and hydrophobicity .

Structural and Electronic Analysis

- Crystallography and Computational Studies :

The SHELX software suite (e.g., SHELXL, SHELXT) has been instrumental in determining the crystal structures of nitroindazoles, revealing how substituent positioning affects molecular packing and hydrogen bonding . For example, nitro groups often participate in intermolecular π-π stacking, while fluorine forms weak hydrogen bonds with adjacent molecules . - Solubility and LogP: Nitro groups reduce aqueous solubility (logP ~1.5–2.5 for nitroindazoles) compared to amino-substituted analogs (logP ~0.5–1.0) . Fluorine’s electronegativity slightly mitigates this by increasing polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.